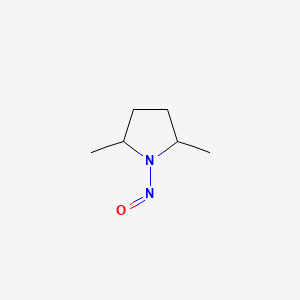![molecular formula C7H16OSi B6250521 [1-(trimethylsilyl)cyclopropyl]methanol CAS No. 91633-48-6](/img/no-structure.png)
[1-(trimethylsilyl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethylsilyl)cyclopropylmethanol, often abbreviated as 1-TMS-CPM, is an organic compound that has been researched for its potential applications in the scientific and medical fields. This compound is a derivative of cyclopropanol, a three-carbon alcohol, and is composed of a trimethylsilyl group attached to the cyclopropyl ring. 1-TMS-CPM has been researched for its potential as a synthetic intermediate in organic synthesis, as well as its use in biomedical research due to its ability to bind to proteins and peptides.
作用机制
1-TMS-CPM binds to proteins and peptides through a non-covalent interaction. This interaction involves hydrogen bonding and van der Waals forces between the hydrophobic cyclopropyl ring of 1-TMS-CPM and the hydrophobic regions of the protein or peptide. This binding allows 1-TMS-CPM to be used as a tool for studying protein-ligand interactions.
Biochemical and Physiological Effects
1-TMS-CPM has been studied for its potential effects on biochemical and physiological processes. Studies have found that 1-TMS-CPM can increase the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 1-TMS-CPM has been found to have anti-inflammatory and anti-bacterial effects. It also has the potential to act as an antioxidant, as well as to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
1-TMS-CPM has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and can be used in a variety of reactions. In addition, 1-TMS-CPM is non-toxic and can be stored at room temperature. However, 1-TMS-CPM has some limitations for use in laboratory experiments. This compound is relatively expensive, and its binding affinity to proteins and peptides is relatively weak.
未来方向
1-TMS-CPM has potential applications in the scientific and medical fields. Potential future directions for research include the development of new synthetic methods for the synthesis of 1-TMS-CPM, the study of the structure-activity relationships of 1-TMS-CPM, the development of new drug delivery systems using 1-TMS-CPM, and the study of the potential therapeutic effects of 1-TMS-CPM. In addition, further research into the biochemical and physiological effects of 1-TMS-CPM could lead to new insights into the mechanisms of action of this compound.
合成方法
1-TMS-CPM can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Barton-McCombie reaction. The Wittig reaction involves the reaction of a phosphonium salt with a carbonyl compound, followed by deprotonation of the resulting alkene. The Grignard reaction involves the reaction of an organomagnesium halide with an aldehyde or ketone, followed by hydrolysis of the resulting alcohol. The Barton-McCombie reaction involves the reaction of a ketone with a lithium dialkylcuprate, followed by the addition of a nucleophile. All of these methods can be used to synthesize 1-TMS-CPM, although the Wittig reaction is the most commonly used.
科学研究应用
1-TMS-CPM has been studied for its potential applications in scientific research. This compound has been found to bind to proteins and peptides, making it a useful tool for studying protein-ligand interactions. It has also been used in the synthesis of other organic compounds, such as cyclopropyl amines, cyclopropyl sulfides, and cyclopropyl esters. In addition, 1-TMS-CPM has been studied for its potential use in drug delivery and drug targeting.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(trimethylsilyl)cyclopropyl]methanol involves the reaction of cyclopropylmagnesium bromide with trimethylsilyl chloride followed by the addition of formaldehyde.", "Starting Materials": [ "Cyclopropylmagnesium bromide", "Trimethylsilyl chloride", "Formaldehyde" ], "Reaction": [ "Add cyclopropylmagnesium bromide to a reaction flask", "Add trimethylsilyl chloride to the reaction flask and stir for 1 hour", "Add formaldehyde to the reaction flask and stir for an additional 2 hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer with sodium sulfate", "Concentrate the product under reduced pressure", "Purify the product by column chromatography" ] } | |
CAS 编号 |
91633-48-6 |
产品名称 |
[1-(trimethylsilyl)cyclopropyl]methanol |
分子式 |
C7H16OSi |
分子量 |
144.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



